2,3,5,6-Pyridinetetracarbonitrile

Description

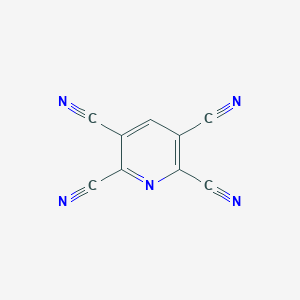

2,3,5,6-Pyridinetetracarbonitrile (CAS 17638-20-9) is a pyridine derivative substituted with four cyano (-CN) groups at positions 2, 3, 5, and 5. This electron-deficient aromatic system exhibits unique physicochemical properties due to the strong electron-withdrawing nature of the nitrile groups. Key properties include:

| Property | Value | Unit | Source |

|---|---|---|---|

| Electron Affinity (EA) | 2.17 ± 0.07 | eV | NIST |

| log10WS (Water Solubility) | -2.65 | — | Crippen |

| logPoct/wat (Partition) | 0.568 | — | Crippen |

| McGowan Volume (McVol) | 129.410 | mL/mol | McGowan |

The compound’s high electron affinity and low water solubility make it suitable for applications in organic electronics and coordination chemistry. Its molecular formula is C₉HN₅, with a molecular weight of 179 g/mol .

Properties

CAS No. |

17638-20-9 |

|---|---|

Molecular Formula |

C9HN5 |

Molecular Weight |

179.14 g/mol |

IUPAC Name |

pyridine-2,3,5,6-tetracarbonitrile |

InChI |

InChI=1S/C9HN5/c10-2-6-1-7(3-11)9(5-13)14-8(6)4-12/h1H |

InChI Key |

RRZLWIPIQKXHAS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |

Canonical SMILES |

C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |

Other CAS No. |

17638-20-9 |

Synonyms |

2,3,5,6-Pyridinetetracarbonitrile |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Dichloropyridine-3,5-dicarbonitrile

Structure: A pyridine ring with two cyano groups (positions 3,5) and two chlorine atoms (positions 2,6). Key Differences:

- Substituent Effects : The chlorine atoms introduce steric hindrance and moderate electron-withdrawing effects, whereas 2,3,5,6-pyridinetetracarbonitrile has stronger electron withdrawal via four -CN groups.

- Crystallography: Orthorhombic crystal system (Pbca) with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å . No crystal data is reported for this compound.

- Reactivity: The dichloro derivative undergoes nucleophilic substitutions at chlorine sites, while the tetracyano analog is more likely to participate in cycloaddition or metal coordination due to its electron-deficient ring .

Pyrimidine-Based Carbonitriles

Example: 4,5,6-Trichloropyrimidine-2-carbonitrile (C₅Cl₃N₃) Structure: A pyrimidine ring (two nitrogen atoms) with three chlorine atoms and one cyano group. Key Differences:

- Ring Heteroatoms : Pyrimidine’s dual nitrogen atoms increase basicity compared to pyridine derivatives.

- Reactivity: The trichloropyrimidine undergoes nucleophilic substitutions and transition metal-catalyzed coupling reactions, whereas this compound’s reactivity is dominated by its cyano groups .

- Applications: Pyrimidine carbonitriles are precursors for pharmaceuticals (e.g., antiviral agents), while the tetracyanopyridine is explored in materials science .

Thiazolo-Pyrimidine Carbonitriles

Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₂H₁₇N₃O₃S) Structure: A fused thiazolo-pyrimidine system with cyano and arylidene substituents. Key Differences:

- Solubility : The thiazolo-pyrimidine derivative has higher solubility in polar solvents (e.g., DMSO) due to its keto and furan groups, contrasting with the hydrophobic this compound .

- Spectral Data: The IR spectrum of the thiazolo-pyrimidine shows NH stretches (3,423–3,119 cm⁻¹) and C=O peaks (1,719 cm⁻¹), absent in the tetracyanopyridine .

Dihydropyridine Carbonitriles

Example : 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₂₃H₁₈F₂N₂O)

Structure : A partially saturated pyridine ring with fluorophenyl and tetralin substituents.

Key Differences :

- Electronic Effects : The dihydropyridine’s saturated ring reduces aromaticity, making it less electron-deficient than this compound.

Research Implications

The unique electronic profile of this compound distinguishes it from other pyridine and pyrimidine derivatives. Its tetra-substitution pattern offers superior electron-deficient character for designing conductive polymers or ligands for transition metals. In contrast, partially saturated or fused-ring analogs prioritize solubility and bioactivity, highlighting the importance of structural tailoring for target applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.